(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone (CAS 1994506-68-1) is an advanced, highly fluorinated heterocyclic building block designed for fragment-based drug discovery (FBDD) and lead optimization. By integrating a 3,3-difluoropyrrolidine moiety with a 3-fluoropyridine core via a methanone linker, this compound provides a pre-optimized structural motif that simultaneously addresses multiple late-stage attrition risks, including metabolic instability, poor membrane permeability, and off-target hERG binding [1]. For procurement teams and medicinal chemists, sourcing this exact trifluorinated scaffold eliminates the need for multi-step, low-yielding fluorination chemistries in-house, offering a ready-to-couple fragment with highly predictable physicochemical properties.
Substituting this compound with its non-fluorinated analog, (pyrrolidin-1-yl)(pyridin-4-yl)methanone, or partially fluorinated variants fundamentally alters the scaffold's performance profile. The absence of the 3,3-difluoro motif on the pyrrolidine ring exposes the fragment to rapid CYP450-mediated oxidative metabolism, drastically reducing its half-life in biological systems [1]. Furthermore, omitting the 3-fluoro substituent on the pyridine ring increases the basicity of the pyridine nitrogen, which not only elevates the risk of hERG-related cardiotoxicity but also allows the amide bond to adopt a planar conformation [2]. This planarity increases the entropic penalty during target binding, meaning that leads derived from des-fluoro analogs will likely require extensive and costly re-engineering later in the development pipeline.
The incorporation of the 3,3-difluoro motif on the pyrrolidine ring effectively blocks the primary sites of oxidative metabolism. Comparative in vitro profiling in human liver microsomes (HLM) demonstrates that 3,3-difluoropyrrolidine derivatives exhibit quantifiably enhanced metabolic stability compared to their non-fluorinated counterparts. Specifically, the intrinsic clearance (CLint) is reduced by an estimated 5- to 8-fold, dropping from >120 µL/min/mg for standard pyrrolidine amides to <20 µL/min/mg for the difluorinated analogs [1]. This robust metabolic profile ensures that downstream candidates maintain sufficient systemic exposure.
| Evidence Dimension | Intrinsic Clearance (CLint) in HLM |
| Target Compound Data | < 20 µL/min/mg (3,3-difluoropyrrolidine motif) |
| Comparator Or Baseline | > 120 µL/min/mg (unsubstituted pyrrolidine analog) |
| Quantified Difference | > 5-fold reduction in metabolic clearance |
| Conditions | In vitro human liver microsome (HLM) stability assay |
Procuring the difluorinated building block directly bypasses the need to rescue metabolically unstable leads during late-stage optimization.
The strategic placement of the fluorine atom at the 3-position of the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent pyridine nitrogen. While an unsubstituted pyridine-4-carboxamide typically exhibits a pKa of approximately 5.2, the 3-fluoro substitution depresses the pKa to approximately 3.0 [1]. This >2-unit reduction in basicity is critical for minimizing electrostatic interactions with the hERG potassium channel, thereby mitigating the risk of drug-induced QT prolongation—a major cause of clinical attrition.
| Evidence Dimension | Calculated/Measured pKa of Pyridine Nitrogen |
| Target Compound Data | ~ 3.0 (3-fluoropyridine core) |
| Comparator Or Baseline | ~ 5.2 (unsubstituted pyridine core) |
| Quantified Difference | ~ 2.2 unit reduction in basicity |
| Conditions | Aqueous solution, standard physiological temperature |
Selecting the 3-fluoropyridine scaffold proactively de-risks cardiovascular toxicity liabilities early in the synthesis pipeline.
The 3-fluoro substituent on the pyridine ring induces a significant steric and electrostatic repulsion with the adjacent methanone carbonyl oxygen. This 'ortho-fluoro effect' forces the amide group out of coplanarity with the pyridine ring. Crystallographic and computational studies of analogous systems reveal that the dihedral angle (C3-C4-C=O) shifts from <30° in des-fluoro analogs to >60° in the 3-fluoro derivatives [1]. This forced twist pre-organizes the fragment into a conformation that is frequently required for binding in deep, narrow protein pockets, substantially reducing the entropic penalty of binding.
| Evidence Dimension | Pyridine-Amide Dihedral Angle |
| Target Compound Data | > 60° (twisted conformation) |
| Comparator Or Baseline | < 30° (planar conformation in des-fluoro analog) |
| Quantified Difference | > 30° shift in preferred dihedral angle |
| Conditions | X-ray crystallographic / DFT conformational analysis |
Procuring this conformationally biased fragment provides a higher probability of achieving high-affinity target binding compared to flat, planar alternatives.
The combined addition of three fluorine atoms across the scaffold increases the overall lipophilicity of the molecule without adding excessive molecular weight. The transition from a non-fluorinated (pyrrolidin-1-yl)(pyridin-4-yl)methanone to the trifluorinated target compound increases the LogD (at pH 7.4) by approximately 0.8 to 1.2 log units [1]. This targeted increase in lipophilicity, coupled with the reduced basicity of the pyridine nitrogen, pushes the fragment into the optimal physicochemical space for passive blood-brain barrier (BBB) penetration, making it an ideal starting point for neurotherapeutic development.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
| Target Compound Data | Optimal CNS range (estimated +0.8 to +1.2 log units higher) |
| Comparator Or Baseline | Sub-optimal lipophilicity (non-fluorinated analog) |
| Quantified Difference | ~ 1.0 log unit increase in LogD |
| Conditions | Standard octanol-water partition coefficient assay at physiological pH |
This specific fluorination pattern is essential for buyers targeting CNS indications, ensuring adequate brain exposure that non-fluorinated analogs cannot achieve.
Due to the forced non-planar conformation induced by the 3-fluoropyridine motif, this compound is highly suited as a hinge-binding fragment in kinase inhibitor discovery. The pre-organized twist allows the molecule to fit into narrow hydrophobic pockets while maintaining optimal vector trajectories for further functionalization, minimizing entropic penalties upon binding [1].
The enhanced lipophilicity and reduced basicity provided by the trifluorinated scaffold make it an excellent building block for neurotherapeutics. By utilizing this compound, medicinal chemists can achieve the necessary blood-brain barrier (BBB) permeability without resorting to excessive molecular weight increases, a common pitfall when optimizing non-fluorinated leads [2].
For discovery programs plagued by rapid in vivo clearance, incorporating this specific building block provides an immediate solution. The 3,3-difluoropyrrolidine ring acts as a bioisostere for standard pyrrolidines while completely blocking the primary sites of CYP450-mediated oxidation, ensuring that the resulting drug candidates exhibit superior pharmacokinetic profiles and extended half-lives [3].